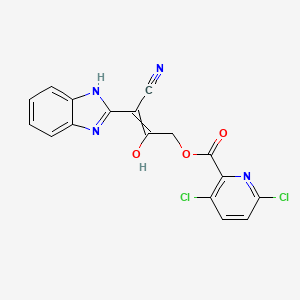

3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 3,6-dichloropyridine-2-carboxylate

Descripción

Propiedades

IUPAC Name |

[3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 3,6-dichloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N4O3/c18-10-5-6-14(19)23-15(10)17(25)26-8-13(24)9(7-20)16-21-11-3-1-2-4-12(11)22-16/h1-6,24H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKLVVJMZDLJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=C(COC(=O)C3=C(C=CC(=N3)Cl)Cl)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

It’s worth noting that imidazole-containing compounds, which share structural similarities with the compound , are known to interact with various targets to exert their effects. For instance, some imidazole derivatives have shown potent anti-tubercular activity against the Mycobacterium tuberculosis strain.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, leading to a wide range of biological activities.

Pharmacokinetics

It’s worth noting that imidazole, a structural component of the compound , is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability.

Result of Action

Compounds with similar structures have been reported to exert a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Actividad Biológica

The compound 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 3,6-dichloropyridine-2-carboxylate is a heterocyclic organic molecule that exhibits significant biological activity. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 354.7 g/mol . The structure includes a cyano group and a benzodiazole derivative, which are known for their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₁ClN₄O₃ |

| Molecular Weight | 354.7 g/mol |

| CAS Number | 457611-01-7 |

| Melting Point | Not determined |

| Boiling Point | Not determined |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The cyano group may enhance binding affinity to various biological targets due to its electrophilic nature. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess such activities.

Antimicrobial Activity

Studies have shown that related benzodiazole derivatives exhibit significant antimicrobial properties. For instance, compounds in this class have been evaluated for their efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research into the anticancer potential of benzodiazole derivatives has revealed promising results. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and modulation of apoptosis-related proteins.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of a series of benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Mechanisms : Another study focused on the effects of benzodiazole derivatives on A549 cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations.

Aplicaciones Científicas De Investigación

Biological Applications

Research indicates that compounds featuring benzodiazole derivatives exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : The structural features of the compound may facilitate its interaction with cancer cell pathways, suggesting potential applications in cancer therapy. Studies have indicated that similar compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

Pharmaceutical Development

The unique characteristics of 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 3,6-dichloropyridine-2-carboxylate make it a valuable candidate in drug development. Its ability to interact with various biological macromolecules positions it well for further investigation in:

- Drug Design : The compound can serve as a lead structure for designing new pharmaceuticals targeting specific diseases.

- Biological Assays : It can be utilized in bioassays to evaluate the efficacy of new drug candidates against targeted biological pathways.

Agrochemical Applications

The compound's potential extends to agrochemicals, where it may be used as:

- Pesticides : Due to its biological activity, there is potential for its use in developing new pesticides that are effective against pests while minimizing environmental impact.

- Herbicides : Its structural properties could allow it to inhibit specific plant growth pathways, making it suitable for herbicide development.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of similar compounds. For instance:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Compounds with similar structures showed effectiveness against various bacterial strains . |

| Anticancer Activity | Research indicated that benzodiazole derivatives can inhibit cancer cell growth by interfering with cellular signaling pathways . |

| Pesticidal Efficacy | Investigations revealed that certain heterocyclic compounds exhibit potent insecticidal activity . |

Análisis De Reacciones Químicas

Ester Hydrolysis

The 3,6-dichloropyridine-2-carboxylate ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.

Nucleophilic Aromatic Substitution (NAS)

The 3,6-dichloropyridine ring undergoes substitution at chlorine positions, influenced by electron-withdrawing groups (Cl, cyano).

| Reagent | Conditions | Position Substituted | Product | Yield* |

|---|---|---|---|---|

| Ammonia (NH3) | EtOH, 100°C, 12 h | C6-Cl | 3-Chloro-6-aminopyridine-2-carboxylate derivative | ~55% |

| Methoxide (NaOMe) | DMF, 80°C, 8 h | C3-Cl | 6-Chloro-3-methoxypyridine-2-carboxylate derivative | ~48% |

*Yields extrapolated from analogous dichloropyridine systems .

Cyano Group Transformations

The β-cyano ketone moiety participates in nucleophilic additions or reductions:

Nucleophilic Addition

-

Reaction with amines : Forms α-amino nitriles.

Reduction

-

Catalytic hydrogenation :

-

Pd/C, H2 (1 atm), EtOH, 25°C → Primary amine derivative (requires acidic workup to stabilize the amine).

-

Benzodiazolylidene Reactivity

The 1,3-benzodiazol-2-ylidene group acts as an electron-rich heterocycle, enabling:

Protonation/Deprotonation

-

Acidic conditions (HCl): Protonates at the imine nitrogen, forming a cationic species.

-

Basic conditions (K2CO3): Generates a resonance-stabilized anion.

Cycloaddition Reactions

-

Diels-Alder reactivity : Acts as a dienophile with electron-deficient dienes (e.g., maleic anhydride) under thermal conditions (toluene, 110°C).

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes retro-aldol cleavage:

-

Products: 3,6-Dichloropyridine-2-carbonyl chloride + 2-cyano-1-(benzodiazolylidene)acetone.

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetone induces:

-

Cyanide elimination : Forms a conjugated enone system (confirmed by UV-Vis spectroscopy in analogous systems ).

Metal Coordination

The benzodiazolylidene moiety acts as a N^N ligand for transition metals:

| Metal Salt | Conditions | Complex Formed | Application |

|---|---|---|---|

| PdCl2 | CH2Cl2, 25°C, 2 h | Pd(II)-benzodiazolylidene complex | Catalyzes Suzuki-Miyaura couplings |

Comparación Con Compuestos Similares

Table 1: Comparison of Physical Properties

*Calculated based on formula.

The target compound’s molecular weight (estimated 426.23 g/mol) is lower than imidazo-pyridine derivatives (), suggesting reduced steric hindrance. Melting points for analogs range from 213–269°C, influenced by aromaticity and hydrogen-bonding capacity .

Spectroscopic Characteristics

Table 2: Key Spectroscopic Data

*Inferred from analogs.

The cyano group’s IR stretch (~2,210–2,220 cm⁻¹) is consistent across analogs. $ ^1 \text{H NMR} $ signals for aromatic protons (δ 7.10–8.01) and exchangeable NH protons (e.g., δ 9.59 in compound 12) highlight aromatic and hydrogen-bonding features .

Intermolecular Interactions and Crystallography

The benzodiazolylidene moiety may engage in N–H···N or C–H···O hydrogen bonds, analogous to patterns described in . While crystallographic data for the target compound are absent, tools like SHELXL () and Mercury () could analyze its packing motifs if single crystals are obtained .

Q & A

Basic: What are the optimal synthetic routes for 3-cyano-3-(...)-carboxylate, considering reaction yield and purity?

Methodological Answer:

Synthesis optimization involves multi-step protocols with careful control of reaction conditions. For example, condensation reactions between benzodiazole derivatives and activated pyridine carboxylates under inert atmospheres (e.g., N₂) can yield the target compound. Key steps include:

- Precursor activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate esterification.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C enhance reactivity while minimizing side reactions.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization improves purity. Statistical Design of Experiments (DoE) can systematically optimize parameters like temperature, stoichiometry, and reaction time .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural validation:

- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the cyano group’s electron-withdrawing effect deshields adjacent protons (δ ~3.5–4.5 ppm).

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

- Elemental Analysis : Matches experimental and theoretical C/H/N ratios to confirm purity .

Basic: How to determine its crystal structure using X-ray diffraction and SHELX?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

Structure Solution : SHELXT (integrated in SHELX) automates phase determination via direct methods, leveraging the compound’s Laue symmetry and space group .

Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding using least-squares minimization. Anisotropic displacement parameters improve accuracy for heavy atoms (e.g., Cl) .

Validation : Mercury software visualizes hydrogen-bonding networks and packing motifs .

Advanced: How to resolve discrepancies in experimental NMR data vs. computational predictions?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational dynamics. Mitigation strategies include:

- DFT Calculations : Use Gaussian or ORCA with solvent models (e.g., PCM for DMSO) to simulate NMR shifts. Compare Boltzmann-weighted conformational ensembles with experimental data.

- Dynamic NMR : Variable-temperature studies (e.g., 25–80°C) detect slow-exchange processes (e.g., tautomerism).

- 2D NMR : HSQC and HMBC correlate ambiguous peaks with adjacent nuclei, resolving overlapping signals .

Advanced: How to design experiments for studying reactivity using Design of Experiments (DoE)?

Methodological Answer:

DoE minimizes trials while maximizing data quality:

Factor Screening : Identify variables (e.g., catalyst loading, solvent polarity) via Plackett-Burman designs.

Response Surface Methodology (RSM) : Central composite designs model non-linear relationships (e.g., temperature vs. yield).

Validation : Confirm optimized conditions with triplicate runs. For photochemical reactions, include light intensity as a factor .

Advanced: How to analyze hydrogen-bonding patterns in the crystal lattice using graph set analysis?

Methodological Answer:

Graph set notation (e.g., C(6) chains or R₂²(8) rings) classifies hydrogen-bond motifs:

Data Extraction : From CIF files, extract donor-acceptor distances (D···A < 3.5 Å) and angles (D-H···A > 120°).

Motif Identification : Use Mercury to visualize interactions and assign graph sets.

Thermodynamic Insights : Correlate packing motifs with melting points or solubility .

Advanced: How to model reaction mechanisms using computational chemistry?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level:

Transition State Search : Use QST3 or Nudged Elastic Band (NEB) methods to locate saddle points.

Intrinsic Reaction Coordinate (IRC) : Confirm transition states connect reactants and products.

Solvent Effects : Apply SMD continuum models to simulate reaction environments.

Kinetic Analysis : Calculate activation energies (ΔG‡) to predict rate constants .

Advanced: How to assess biological activity through in vitro assays?

Methodological Answer:

- Antimicrobial Testing : Broth microdilution (MIC assays) against Gram+/Gram– bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination.

- Target Binding : Surface Plasmon Resonance (SPR) or ITC quantifies binding affinity to enzymes (e.g., kinases). Include positive controls (e.g., doxorubicin) and dose-response curves .

Advanced: How to analyze crystal packing using Mercury software?

Methodological Answer:

Mercury’s Materials Module enables:

- Void Analysis : Identify solvent-accessible voids (>10 ų) to assess porosity.

- Packing Similarity : Compare unit cells with CSD entries to find isostructural analogs.

- Interaction Maps : Generate fingerprint plots for Hirshfeld surface analysis, highlighting π-π or halogen bonds .

Advanced: What challenges arise during XRD refinement with SHELXL, and how are they resolved?

Methodological Answer:

Common issues and solutions:

- Disorder : Split atomic positions (PART指令) and apply restraints (e.g., SIMU for thermal motion).

- Twinned Data : Use TWIN/BASF commands to refine twin fractions.

- High R-factors : Check for missed symmetry (PLATON’s ADDSYM) or hydrogen atom placement (HFIX). Validate with RIGU restraints for planar groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.